molecular formula C17H15N3O2 B11457816 4-Methyl-N-{7-methyl-4-oxopyrido[1,2-A]pyrimidin-3-YL}benzamide

4-Methyl-N-{7-methyl-4-oxopyrido[1,2-A]pyrimidin-3-YL}benzamide

Cat. No.: B11457816
M. Wt: 293.32 g/mol
InChI Key: FNIMDNXJFUZESP-UHFFFAOYSA-N
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Description

4-METHYL-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core fused with a benzamide moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

4-METHYL-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE
  • 4-METHYL-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}THIOBENZAMIDE
  • 4-METHYL-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}AMINOBENZAMIDE

Uniqueness

The uniqueness of 4-METHYL-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE lies in its specific structural configuration, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-methyl-N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C17H15N3O2/c1-11-3-6-13(7-4-11)16(21)19-14-9-18-15-8-5-12(2)10-20(15)17(14)22/h3-10H,1-2H3,(H,19,21)

InChI Key

FNIMDNXJFUZESP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC(=CN3C2=O)C

Origin of Product

United States

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